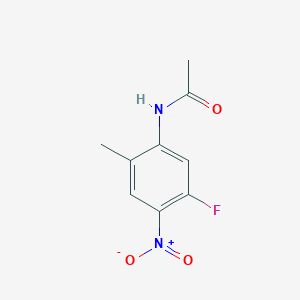
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Descripción general
Descripción
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 5-fluoro-2-methylphenylamine using nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 5-fluoro-2-methyl-4-nitroaniline is then acylated using acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Fluoro-2-methyl-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Fluoro-2-methyl-4-nitrophenylamine and acetic acid.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
- N-(5-Fluoro-2-methyl-4-methoxyphenyl)acetamide
- N-(5-Fluoro-2-methyl-4-chlorophenyl)acetamide
Uniqueness
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOAOHDOCQLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630223 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-49-8 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)



amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)





